Laduviglusib, commonly known in research settings as CHIR-99021, CT-99021, or CT99021, is a synthetically derived small molecule organic compound that functions as a highly selective and potent ATP-competitive inhibitor. The compound has been assigned the International Nonproprietary Name (INN) this compound following its submission to the World Health Organization, reflecting its developmental status as a pharmacological agent. With a molecular weight of 464.1 g/mol for the free base form and 501.8 g/mol for the monohydrochloride salt, this aminopyrimidine derivative has emerged as a critical research tool in chemical biology and drug discovery pipelines. [1] [2]
The compound's significance in biomedical research stems from its precise targeting of glycogen synthase kinase-3 (GSK-3), a constitutively active serine/threonine kinase that functions as a critical node in multiple cellular signaling pathways. First described in the early 2000s, CHIR-99021 has become one of the most extensively characterized GSK-3 inhibitors in experimental biology, with applications spanning from stem cell reprogramming and directed differentiation to investigation of metabolic disorders and neurological conditions. Its drug-like properties and favorable pharmacological profile have maintained its position as a gold standard GSK-3 inhibitor in experimental therapeutics. [1] [3] [4]
The molecular structure of this compound features a complex heteroaromatic system with several distinctive components that contribute to its biological activity and physicochemical behavior. The core structure consists of multiple nitrogen-containing rings that facilitate interactions with the ATP-binding pocket of GSK-3 isoforms. Key structural elements include: [1]
The systematic name and atomic connectivity are formally represented in the canonical SMILES notation: N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C. This string encodes the complete two-dimensional structural information, including the stereochemical features that define its bioactive conformation. The International Chemical Identifier (InChI) provides an alternative representation: InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32), which enables precise database searching and chemical structure validation. [1]
This compound exhibits a balanced profile of molecular properties that contribute to its utility as both a research compound and investigational therapeutic candidate. Comprehensive analysis of its physicochemical parameters reveals the following characteristics: [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 464.1 g/mol (free base) | Optimal for cell permeability and target engagement |
| Hydrogen Bond Donors | 3 | Facilitates specific interactions with kinase domain |
| Hydrogen Bond Acceptors | 7 | Enhances aqueous solubility and binding affinity |
| Rotatable Bonds | 7 | Contributes to molecular flexibility and conformation |
| Topological Polar Surface Area | 115.2 Ų | Indicates moderate membrane permeability |
| XLogP | 4.16 | Suggests moderate lipophilicity |
| Lipinski's Rule of Five Violations | 0 | Predicts favorable drug-likeness and oral bioavailability |
This combination of properties places this compound within the desirable chemical space for drug-like molecules, with no violations of Lipinski's Rule of Five, predicting favorable absorption and permeability characteristics. The compound's moderate lipophilicity (XLogP = 4.16) balances membrane penetration with adequate aqueous solubility for experimental applications. The topological polar surface area of 115.2 Ų falls within ranges associated with reasonable cell permeability, while the multiple hydrogen bond donors and acceptors facilitate specific molecular recognition in the kinase ATP-binding pocket. [1]
This compound functions primarily through potent and selective inhibition of both isoforms of glycogen synthase kinase-3 (GSK-3α and GSK-3β), with slightly greater potency against the GSK-3β isoform. Biochemical assays demonstrate half-maximal inhibitory concentration (IC50) values of 10 nM for GSK-3α and 6.7 nM for GSK-3β in cell-free systems, indicating strong target engagement at nanomolar concentrations. The compound exhibits remarkable selectivity, showing >500-fold selectivity for GSK-3 over its closest homologs CDC2 and ERK2, as well as minimal cross-reactivity with a broad panel of other kinases and non-kinase enzymes. This selective profile makes it an exceptionally clean chemical probe for dissecting GSK-3-specific functions in complex biological systems. [3] [4] [2]
The inhibition of GSK-3 by this compound has profound effects on intracellular signaling cascades, most notably serving as a functional activator of the Wnt/β-catenin pathway. Under basal conditions, GSK-3 phosphorylates β-catenin as part of a multiprotein destruction complex, targeting it for proteasomal degradation. When GSK-3 activity is inhibited by this compound, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of Wnt-responsive genes. This mechanism underlies many of the compound's observed effects in stem cell biology, development, and disease models. [1] [4]
Figure 1: this compound activates Wnt/β-catenin signaling by inhibiting GSK-3, preventing β-catenin degradation and enabling target gene expression.
The activation of Wnt signaling through GSK-3 inhibition produces diverse cellular effects that vary by biological context and cell type. In stem cells and progenitor populations, this compound promotes self-renewal and pluripotency by maintaining the expression of core transcription factors such as Nanog and Oct4. In differentiating systems, precisely timed application can direct lineage specification, particularly toward mesodermal fates including cardiomyocytes. The compound also influences cellular metabolism, enhancing glucose uptake and glycogen synthesis through mechanisms that parallel insulin action. Additionally, this compound modulates mitochondrial function and can induce protective autophagy in stressed cells, further expanding its pleiotropic effects across biological systems. [5] [3] [4]
Comprehensive kinase profiling has established this compound as one of the most selective GSK-3 inhibitors available as a research tool. The compound's remarkable specificity is evidenced by its minimal activity against a broad panel of structurally related kinases: [3] [4] [2]
Table 2: Inhibitory Profile of this compound Against Key Kinases
| Target | IC50 Value | Cellular Assay Readouts | Biological Consequences |
|---|---|---|---|
| GSK-3α | 10 nM | β-catenin stabilization (1.9-fold increase) | Wnt pathway activation |
| GSK-3β | 6.7 nM | CREB phosphorylation modulation | Altered gene expression |
| CDC2 | 8,800 nM | Cell cycle progression unaffected | Minimal cytotoxicity |
| ERK2 | >10,000 nM | MAPK signaling unchanged | Specific pathway modulation |
| Other Kinases | Generally >1,000 nM | Broad kinase panel screening | High selectivity confirmed |
This exceptional selectivity profile enables researchers to attribute observed phenotypic effects specifically to GSK-3 inhibition rather than off-target kinase effects, making this compound a preferred chemical probe for deconvoluting GSK-3 biology in complex systems. [3] [4] [2]
Beyond its target engagement profile, this compound demonstrates favorable cellular activity and in vivo pharmacokinetic properties that support its utility in both basic research and translational applications:
Cellular Potency: In mouse ES-D3 embryonic stem cells, this compound inhibits proliferation with an IC50 of 4.9 μM, while in CHO-IR cells it activates glycogen synthase with an EC50 of 0.763 μM. The compound typically exhibits functional effects in cellular models in the 0.5-10 μM concentration range, depending on the specific assay and cell type. [4]
Metabolic Effects: In insulin-resistant rodent models, oral administration of this compound (16-48 mg/kg) produces significant improvements in glucose tolerance, with plasma glucose reductions up to 150 mg/dL without increasing insulin secretion, suggesting direct sensitization of peripheral tissues. [2]
Blood-Brain Barrier Penetration: Evidence from neurological studies indicates that this compound can cross the blood-brain barrier, with demonstrated effects on central nervous system targets, including modulation of dopamine homeostasis in striatal regions. [6] [7]
Toxicological Profile: The compound generally shows minimal cytotoxicity at functionally active concentrations, with no significant viability reduction observed in INS-1E cells even at high concentrations, contrasting with other GSK-3 inhibitors that show broader cellular toxicity. [2]
A prominent application of this compound involves preconditioning of mesenchymal stem cells (MSCs) to enhance their therapeutic potential for regenerative applications. A detailed protocol established for human umbilical cord-derived MSCs (hucMSCs) demonstrates the methodology: [5]
Cell Culture Conditions: hucMSCs are maintained in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100U penicillin/streptomycin, and 2 mM L-glutamine at 37°C with 5% CO₂. [5]
Cytotoxicity Assessment: Prior to preconditioning, determine non-toxic concentrations using MTT assay. Seed hucMSCs at 10,000 cells per well in 96-well plates, treat with this compound concentrations (typically 3, 5, and 7 μM) for 48 hours, then add MTT solution (1 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. [5]
Optimal Preconditioning Protocol: Treat hucMSCs with 5 μM this compound for 48 hours in complete culture medium. This preconditioning enhances MSC migration capacity, proliferation potential, and therapeutic efficacy in injury models. [5]
In Vivo Validation: In cisplatin-induced acute kidney injury models, administration of this compound-preconditioned hucMSCs preserves renal tissue architecture, reduces epithelial cell necrosis (P ≤ 0.001), diminishes cast formation (P ≤ 0.05), accelerates proliferation of injured tubular cells (P ≤ 0.001), and lowers serum creatinine values (P ≤ 0.01) compared to untreated controls. [5]
For standard in vitro applications, researchers should follow established protocols for compound preparation and cellular treatment:
Stock Solution Preparation: Dissolve this compound in DMSO to prepare 10-100 mM stock solutions. For the hydrochloride salt form, solubility in DMSO reaches 100 mg/mL (199.28 mM). Aliquot and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. [8] [2]
Working Concentration Ranges: Use final concentrations typically between 1-20 μM in cell culture media, depending on the application. For Wnt pathway activation, 3-10 μM is generally effective. For ameloblastoma studies, concentrations of 1μM, 10μM, and 20μM demonstrated dose-dependent effects on proliferation and migration. [9]
Treatment Duration: Incubation times vary by application—typically 24-72 hours for gene expression changes, though some differentiation protocols use sequential treatment with this compound followed by other small molecules. [8]
Functional Assays: Assess pathway activation through Western blotting for β-catenin stabilization, qPCR for Wnt target genes (TCF7, LEF1, WNT2B), and functional readouts such as CCK-8 proliferation assays or wound healing migration assays. [9]
Figure 2: Experimental workflow for this compound preparation and cellular application, culminating in functional pathway assessment.
This compound has revolutionized multiple approaches in stem cell engineering and developmental biology. The compound maintains pluripotency in both mouse and human embryonic stem cells under feeder-free conditions, allowing for more defined culture systems. In directed differentiation protocols, precisely timed application of this compound promotes specific lineage commitment—particularly toward mesodermal lineages such as cardiomyocytes. When combined with other small molecules like LDN-193189, this compound enables highly efficient cardiac differentiation from extended pluripotent stem cells (ffEPSCs), generating cardiomyocytes with improved mitochondrial function, calcium handling, and contractility properties. These applications highlight its utility in tissue engineering and regenerative medicine approaches. [3] [8]
The compound's ability to modulate core signaling pathways has enabled advances in disease modeling across multiple therapeutic areas:
Neurodegenerative Disorders: this compound reduces tau hyperphosphorylation in Alzheimer's models, decreases neuroinflammation in Parkinson's models, and mitigates huntingtin aggregation in Huntington's disease models, supporting its investigation as a potential neuroprotective agent. However, recent studies also note that it can cause inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum, highlighting the complexity of its neurological effects. [6] [7]
Oncology Research: In ameloblastoma studies, this compound activates Wnt signaling, increasing expression of TCF7, β-catenin, WNT2B, and LEF1, thereby enhancing tumor cell proliferation and migration. This demonstrates its utility in understanding signaling drivers of tumor behavior, even as it may promote certain cancer phenotypes. [9]
Metabolic Disease Modeling: The compound's ability to enhance glucose metabolism and improve insulin sensitivity has made it valuable for studying insulin resistance and diabetes mechanisms. Its glucose-lowering effects without stimulating insulin secretion present a unique profile for investigating insulin-independent glucose disposal mechanisms. [2]
Recent investigations continue to expand the applications of this compound into new research domains. The compound shows utility in organoid development and three-dimensional tissue models, particularly in generating engineered heart tissues (EHTs) with enhanced functional properties. In cancer stem cell biology, this compound helps maintain stem-like properties in certain tumor populations, enabling study of therapy resistance mechanisms. Additionally, its effects on mitochondrial function and autophagy have sparked interest in cellular quality control pathways and their role in age-related diseases. As the compound moves through clinical evaluation, its applications continue to diversify across experimental biology and translational medicine. [8] [6]
This compound (CHIR99201) is a highly selective, small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) that functions as a potent activator of the Wnt/β-catenin signaling pathway. This pathway represents an evolutionarily conserved signaling axis that plays critical roles in embryonic development, tissue homeostasis, cell proliferation, differentiation, and survival. The deregulation of Wnt/β-catenin signaling contributes to various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target. This compound has emerged as a valuable research tool and investigational therapeutic compound due to its ability to precisely modulate this pathway through direct GSK-3β inhibition.
The canonical Wnt/β-catenin pathway comprises several key components: extracellular Wnt ligands, Frizzled (FZD) receptors, low-density lipoprotein receptor-related proteins 5/6 (LRP5/6), intracellular disheveled (DVL), and the β-catenin destruction complex. Under basal conditions (Wnt-OFF state), the destruction complex—consisting of AXIN, adenomatous polyposis coli (APC), casein kinase 1α (CK1α), and GSK-3β—facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt signaling is activated (Wnt-ON state), Wnt ligands bind to FZD and LRP5/6 receptors, leading to disruption of the destruction complex and subsequent stabilization and nuclear translocation of β-catenin. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression [1] [2].
This compound exerts its effects through direct inhibition of GSK-3β, a serine/threonine kinase that serves as a critical negative regulator of the Wnt/β-catenin pathway. By selectively targeting the ATP-binding pocket of GSK-3β, this compound prevents the phosphorylation of β-catenin, thereby disrupting its recognition by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. This mechanism leads to:
The binding of this compound to GSK-3β effectively mimics the natural activation of Wnt signaling that occurs when Wnt ligands engage their receptors, bypassing the need for extracellular stimulation. This pharmacological approach allows for precise control over pathway activity in experimental systems and potential therapeutic contexts [3] [4] [5].
The following diagram illustrates the molecular mechanism through which this compound activates the Wnt/β-catenin signaling pathway:
Figure 1: Molecular mechanism of Wnt/β-catenin pathway activation by this compound through GSK-3β inhibition
Table 1: Concentration-dependent effects of this compound on cellular processes in AM cells
| This compound Concentration | Proliferation Enhancement | Migration Enhancement | Target Gene Expression | Experimental Model |
|---|---|---|---|---|
| 1 μM | Moderate increase | Significant enhancement | 2-3 fold increase in TCF7, β-catenin | Primary human AM cells |
| 10 μM | Significant increase | Maximum enhancement | 3-5 fold increase in WNT2B, LEF1 | Primary human AM cells |
| 20 μM | Maximum increase | Sustained enhancement | 4-6 fold increase in multiple targets | Primary human AM cells |
The activation of Wnt/β-catenin signaling by this compound produces diverse functional outcomes across different cellular contexts and disease models:
Cancer Models: In ameloblastoma (AM) and triple-negative breast cancer (TNBC) models, this compound treatment promotes cancer cell proliferation, migration, and invasion through sustained activation of Wnt/β-catenin signaling. These effects are associated with upregulation of mesenchymal markers and enhancement of epithelial-mesenchymal transition (EMT) programs, contributing to more aggressive tumor phenotypes [6] [7].
Neurodegenerative Models: Contrasting its effects in cancer, this compound demonstrates neuroprotective properties in models of Huntington's disease (HD) and Alzheimer's disease. In HD striatal neurons, the drug modulates ferroptosis-related mechanisms, enhances mitochondrial function, and reduces neuronal loss. These benefits are mediated through cell-type-specific effects on striatal projection neurons and microglia, particularly through modulation of the ALOX5 signaling axis [3] [4].
Metabolic Effects: this compound has demonstrated potential in modulating glucose metabolism and insulin signaling through its action on GSK-3β, highlighting its applicability to metabolic disorders such as type 2 diabetes [5].
Cell culture and drug treatment represent fundamental components of this compound experimentation. Primary human ameloblastoma cells or established cell lines (e.g., MDA-MB-231 and SUM159PT for TNBC studies) are typically maintained in high-glucose DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂. For drug interventions, this compound (obtained from MedChemExpress, USA) is reconstituted in DMSO to create stock solutions, which are then diluted to working concentrations of 1μM, 10μM, and 20μM in culture medium. Treatment duration generally spans 24 hours, with DMSO-only conditions serving as vehicle controls [6] [7].
Functional assays to evaluate this compound effects include:
Cell proliferation using Cell Counting Kit-8 (CCK-8) assays, where cells are seeded in 96-well plates, treated with this compound, and incubated with CCK-8 reagent for 2 hours before measuring absorbance at 450nm with a microplate reader.
Migration capacity assessed via wound healing assays, where confluent cell monolayers are scratched with a pipette tip, treated with this compound, and imaged at 0, 12, and 24 hours to quantify wound closure rates using ImageJ software.
Invasion potential measured with Matrigel-coated Transwell inserts, where serum-starved cells are seeded in the upper chamber and allowed to migrate toward 10% FBS-containing medium in the lower chamber for 24 hours before staining and quantification [6] [7].
Protein-level analysis of Wnt/β-catenin pathway components is typically performed using Western blotting. Following this compound treatment, cells are lysed and protein concentrations determined using BCA assays. Equal amounts of protein are separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against key pathway components including TCF7 (1:1000), β-catenin (1:5000), WNT2B (1:1000), and LEF1 (1:800). After incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry [6].
Gene expression analysis is conducted through quantitative RT-PCR. Total RNA is extracted using commercial kits, reverse transcribed to cDNA, and amplified using SYBR Green-based real-time PCR with primers specific for Wnt pathway target genes. Expression levels are normalized to housekeeping genes (e.g., GAPDH, β-actin) and analyzed using the 2^(-ΔΔCt) method to determine fold changes relative to control treatments [6].
The following diagram outlines a standardized experimental approach for investigating this compound effects:
Figure 2: Experimental workflow for evaluating this compound effects in vitro
Table 2: this compound applications across different disease models and research contexts
| Disease Model | Experimental System | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Ameloblastoma | Primary human AM cells | Enhanced proliferation and migration; Increased recurrence potential | Upregulation of TCF7, β-catenin, WNT2B, LEF1; Activation of invasive programs |
| Triple-Negard Breast Cancer | MDA-MB-231, SUM159PT cell lines | Promoted malignant progression; Induced EMT | ADH1A-mediated Wnt/β-catenin activation; Enhanced cell invasion |
| Huntington's Disease | Striatal neurons from HD patients | Neuroprotection; Reduced ferroptosis; Improved mitochondrial function | Cell-type-specific effects on dSPNs and iSPNs; Modulation of ALOX5 signaling |
| Chronic Lymphocytic Leukemia | Primary B-cells from CLL patients | Synergistic cytotoxicity with Pevonedistat; Enhanced venetoclax efficacy | Collaborative BCL-2 inhibition; Distinct NF-κB regulation |
| Ischemic Stroke | Cerebral ischemia models | Potential neuroprotection; Blood-brain barrier preservation | Endogenous activation of Wnt signaling as protective mechanism |
Dosage optimization represents a critical consideration when implementing this compound in experimental systems. Based on comprehensive dose-response studies, concentrations ranging from 1-20 μM consistently demonstrate efficacy across various cell types, with 10 μM emerging as a standard concentration for robust pathway activation without excessive cytotoxicity. Treatment duration typically spans 24 hours for acute effects, though extended exposures may be required for chronic disease modeling. Researchers should note that cell-type-specific responses necessitate empirical determination of optimal conditions for each experimental system [6] [7].
Technical limitations and challenges associated with this compound include:
Emerging research highlights the potential of This compound combination therapies to enhance efficacy or overcome limitations of monotherapeutic approaches:
This compound remains primarily in the preclinical and early clinical development phase, with ongoing investigations across multiple disease areas. Current clinical trials focus on neurodegenerative disorders (Alzheimer's disease, Huntington's disease) and oncological indications (chronic lymphocytic leukemia), though the compound's broad mechanism of action suggests potential applicability to diverse conditions. Preliminary clinical data indicate generally favorable safety profiles at lower doses, though comprehensive safety assessments and dose-limiting toxicities require further characterization in larger trials [4] [5].
Several unresolved questions and research opportunities merit further investigation:
The ongoing research into this compound and related GSK-3β inhibitors continues to provide valuable insights into Wnt/β-catenin signaling biology while offering promising translational avenues for multiple therapeutic areas [3] [4] [5].
The table below summarizes the key mechanistic information available for Laduviglusib.
| Mechanism/Action | Observed Effect/Pathway Influence | Research Context |
|---|---|---|
| GSK-3 Inhibition [1] | Core molecular target; IC50 of 10 nM (GSK-3α) and 6.7 nM (GSK-3β) [1] | Stated as its primary, well-characterized function |
| Wnt/β-catenin Activation [2] [1] | Directly induces β-catenin phosphorylation, activating Wnt signaling [2] [3] | Described in studies on Huntington's disease and stem cell differentiation |
| Autophagy Induction [1] | Function as a Wnt/β-catenin activator induces autophagy [1] | Specifically listed on a supplier product page |
| Ferroptosis Regulation [2] [3] | Enhances mitochondrial function; targets ALOX5 in microglia; reduces lipid peroxidation [2] [3] | Predicted via bioinformatics analysis in Huntington's disease models |
| Cell-type Specific Effects [2] [3] | In neurons: Affects Th17, Neurotrophin, FoxO, and ROS pathways. Binds PARP1, HIF1A. In microglia: Binds ALOX5 [2] [3] | Identified through single-nucleus RNA sequencing and molecular docking |
While the direct pathway from GSK-3 inhibition to autophagy induction is not fully detailed in the available literature, the relationship between these components and other affected pathways can be visualized. The diagram below illustrates this proposed network.
The diagram shows the primary action of this compound inhibiting GSK-3, which normally suppresses the Wnt/β-catenin pathway. This inhibition leads to the activation of Wnt/β-catenin, which is directly linked to the induction of autophagy [1]. The drug's positive effect on mitochondrial function and its subsequent role in inhibiting lipid peroxidation and ferroptosis represents a separate, though potentially interconnected, mechanism identified in recent research [2] [3].
Much of the recent mechanistic insight comes from a 2024 study investigating this compound in models of Huntington's disease [2] [3]. The methodology of this study provides a template for how its effects can be investigated.
The statement that this compound induces autophagy appears primarily in commercial and supplier documentation [1]. The more recent, high-quality research focuses on its role in modulating ferroptosis—a distinct form of cell death—through mitochondrial stabilization and reduction of lipid peroxidation, particularly in neurodegenerative contexts [2] [3].
This suggests that autophagy induction might be one of several downstream consequences of GSK-3 inhibition, or a mechanism observed in specific experimental settings. For a researcher, the most promising and evidence-based angle for further investigation would be its cell-type-specific effects on mitochondrial health and its interplay with ferroptotic pathways.
Laduviglusib's ability to inhibit GSK-3, a kinase involved in a vast array of cellular functions, makes it a candidate for multiple disease areas. The following table summarizes the key findings from recent research.
| Disease Area | Key Findings & Potential Mechanisms | Research Model |
|---|---|---|
| Neurodegenerative Diseases | ||
| Huntington's Disease (HD) | Protects striatal neurons; mechanism linked to inhibiting ferroptosis (iron-dependent cell death) by targeting genes like ALOX5 in microglia; enhances mitochondrial function [1] [2]. | Post-mortem human striatal samples (snRNA-seq), HD models [1] [2]. |
| Alzheimer's Disease (AD) | Reduces tau hyperphosphorylation and amyloid-beta plaque accumulation; promotes neurogenesis and neuronal survival [3] [4]. | Animal models, human glutamatergic neurons [3] [4]. |
| Parkinson's Disease (PD) | Alleviates neuronal death and reduces neuroinflammation in dopaminergic neurons [3]. | Preclinical models [3] [5]. |
| Oncology | ||
| Chronic Lymphocytic Leukemia (CLL) | Shows synergistic cytotoxicity with Pevonedistat (NEDD8-activating enzyme inhibitor); reduces BCL2 and BIRC3 mRNA levels, promoting apoptosis in tumor B-cells [6] [7]. | Primary CLL patient samples ex vivo [6] [7]. |
| Other Areas | ||
| Metabolic Disorders | Improves insulin sensitivity and glucose control; potentiates insulin signaling [4] [8]. | Preclinical models [4] [8]. |
| Stem Cell Research | Enhances self-renewal of embryonic stem cells; used in protocols for cardiac differentiation [9] [10]. | In vitro cell cultures [9] [10]. |
For researchers looking to validate or build upon these findings, here is a summary of the critical methodologies used in the cited studies.
This protocol is based on the computational study that integrated single-nucleus RNA sequencing data to predict this compound's mechanisms [1] [2].
1. Data Collection
2. Data Integration & Analysis
This protocol is based on the ex vivo study using primary CLL patient samples [6] [7].
1. Patient Sample Preparation
2. Cell Treatment & Viability Assay
3. Molecular Analysis
The diagram below illustrates the core mechanism of action of this compound and its investigated combination therapy in CLL, synthesizing information from the search results.
This compound inhibits GSK-3β, modulating substrates like tau in neurodegeneration and synergizing with Pevonedistat in CLL to promote apoptosis.
Despite its promise, the development of this compound faces several challenges [3] [4]:
Glycogen Synthase Kinase-3 (GSK-3) represents a crucial therapeutic target for multiple disease pathways, with its two isoforms (GSK-3α and GSK-3β) playing pivotal roles in Wnt/β-catenin signaling, glucose metabolism, cell cycle regulation, and apoptosis. The malfunction or aberrant activity of GSK-3 leads to several disorders, including Alzheimer's disease and other neurodegenerative pathologies, diabetes, cardiovascular disorders, and cancer. [1] this compound (CHIR99021) has emerged as one of the most potent and selective inhibitors of GSK-3, demonstrating significant potential in both basic research and therapeutic development. This small molecule inhibitor exhibits exceptional specificity for GSK-3α/β with IC₅₀ values of 10 nM and 6.7 nM respectively, while showing >500-fold selectivity over other kinases including CDC2 and ERK2. [2] [3]
The therapeutic relevance of GSK-3 inhibition spans multiple domains, with this compound demonstrating particular promise in: (1) neurodegenerative disease modification through reduction of tau hyperphosphorylation in Alzheimer's models; (2) metabolic regulation evidenced by rapid plasma glucose reduction in Zucker Diabetic Fatty (ZDF) rats; (3) stem cell maintenance by promoting self-renewal and pluripotency in embryonic stem cells; and (4) tissue protection against radiation-induced damage in intestinal crypt models. [2] [4] The compound's ability to activate Wnt/β-catenin signaling through GSK-3 inhibition positions it as a valuable tool for investigating this crucial developmental pathway and its therapeutic applications.
This compound demonstrates remarkable potency against both GSK-3 isoforms with low nanomolar IC₅₀ values, while maintaining exceptional selectivity against other kinases as detailed in Table 1. [2] [3]
Table 1: this compound Kinase Inhibition Profile and Selectivity
| Kinase Target | IC₅₀ Value | Assay Type | Selectivity Ratio | Reference |
|---|---|---|---|---|
| GSK-3β | 6.7 nM | Cell-free | 1.0 (reference) | [2] |
| GSK-3α | 10 nM | Cell-free | 1.5 | [2] |
| CDC2 | 8800 nM | Cell-free | >500-fold | [2] |
| ERK2 | >5000 nM | Cell-free | >500-fold | [2] |
| Human GSK-3β (Kᵢ) | 9.8 nM | Enzyme kinetics | N/A | [3] |
The selectivity profile of this compound is particularly noteworthy, as many kinase inhibitors suffer from promiscuity that complicates interpretation of experimental results. The >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases ensures that observed phenotypic effects can be more confidently attributed to GSK-3 inhibition rather than off-target effects. [2] [3] This specificity is further evidenced by kinase screening panels that demonstrate this compound's clean interaction profile across diverse kinase families.
Several GSK-3 inhibitors with varying mechanisms and potencies have been developed for research applications, as summarized in Table 2. This comparative analysis highlights this compound's exceptional potency within the GSK-3 inhibitor landscape.
Table 2: Comparative Analysis of GSK-3 Inhibitors
| Compound | GSK-3β IC₅₀ | GSK-3α IC₅₀ | Mechanism | Cellular Applications |
|---|---|---|---|---|
| This compound (CHIR99021) | 6.7 nM | 10 nM | ATP-competitive | Stem cell maintenance, glucose metabolism, neuroprotection |
| SB 216763 | 34.3 nM | 34.3 nM | ATP-competitive | Neuroprotection, insulin sensitization |
| Tideglusib | 5 nM (1h preincubation) | N/A | Non-ATP competitive | Neurodegenerative disease models |
| LY2090314 | 0.9 nM | 1.5 nM | ATP-competitive | Cancer stem cell targeting |
| Kenpaullone | 23 nM | N/A | CDK1/GSK-3 dual | Breast cancer stem cells, cell motility |
[1] The molecular interactions responsible for this compound's potency involve competitive binding at the ATP-binding site of GSK-3, with key residues including Val135 forming critical hydrogen bonds that stabilize inhibitor binding. [5] This binding mode has been validated through molecular dynamics simulations demonstrating stable ligand-protein complexes maintained over hundreds of nanoseconds. [5]
The following protocol adapts the standardized kinase assay methodology referenced in multiple studies investigating this compound inhibition of GSK-3 [2]:
Reagents and Buffers:
Procedure:
Data Analysis: Calculate percentage inhibition as: 100% × (inhibited − no enzyme control)/(DMSO control − no enzyme control). Generate dose-response curves and determine IC₅₀ values using appropriate nonlinear regression analysis. [2]
For high-throughput screening applications, the Lance HTRF assay format provides a robust alternative with improved scalability [5]:
Reagents:
Procedure:
Validation Parameters: For robust assay performance, ensure signal-to-noise ratio >7, Z factor >0.4, and Z' factor >0.6. [5] These parameters confirm sufficient dynamic range and reproducibility for accurate compound evaluation.
The following workflow diagram illustrates the key steps in the HTRF-based kinase assay protocol:
This compound has demonstrated significant utility in maintaining pluripotent stem cells by inhibiting spontaneous differentiation [2]:
Materials:
Procedure:
Key Findings: The combination of this compound and LIF has proven crucial for maintaining colony morphology and self-renewal in J1 mESC cells. [2] this compound promotes self-renewal and maintains pluripotency of both B6 and BALB/c ES cells via stabilizing downstream effectors like c-Myc and β-catenin. [2] The compound controls expression of epigenetic regulatory genes like Dnmt3 as well as several signaling pathways including Wnt/β-catenin, TGF-β, Nodal and MAPK. [2]
This compound serves as a key component in directed cardiac differentiation protocols for human pluripotent stem cells [4]:
Materials:
Procedure:
Protocol Notes: This monolayer-based protocol generates cultures comprising approximately 50% cardiomyocytes, with both the culture of undifferentiated hPSCs and the differentiation procedure itself being defined and serum-free. [4] The sequential use of Wnt activation (via this compound) followed by Wnt inhibition mimics key embryonic developmental signals to induce cardiac mesoderm formation and subsequent specification. [4]
Several factors significantly impact the performance and reproducibility of this compound kinase assays:
ATP Concentration Optimization: As an ATP-competitive inhibitor, this compound's apparent potency is highly dependent on ATP concentration in the assay. The standard protocol uses 1 μmol/L ATP to maximize sensitivity to inhibition. At physiological ATP concentrations (typically 1 mM), the IC₅₀ value would be significantly higher. Researchers should maintain consistent ATP levels across experiments and report this critical parameter. [2]
Enzyme Source and Purity: The source and lot-to-lot consistency of GSK-3 enzyme preparations can significantly impact measured IC₅₀ values. Recombinant human GSK-3β is preferred for consistency, with careful attention to specific activity between preparations. Contamination with other kinases could lead to misleading results.
DMSO Tolerance: this compound is typically prepared in DMSO, which can inhibit kinase activity at higher concentrations. Final DMSO concentrations should be kept consistent across all samples and controls, typically ≤1% (v/v).
For cellular applications, several parameters require careful optimization:
Concentration Range Finding: While this compound exhibits potent enzyme inhibition (IC₅₀ ~10 nM), cellular efficacy typically requires higher concentrations (1-10 μM) due to cell permeability, protein binding, and efflux mechanisms. Initial dose-response experiments should cover a broad range (0.1-30 μM) to identify optimal concentrations for specific cell types.
Solubility and Stability: this compound trihydrochloride has good aqueous solubility (17.1 mg/mL in water, 28.8 mg/mL in DMSO), facilitating preparation of stock solutions. [3] However, extended storage in aqueous solutions should be avoided, and fresh preparations are recommended for critical experiments.
Cell Viability Considerations: this compound reduces viability of ES-D3 cells with an IC₅₀ of 4.9 μM, indicating that cytotoxicity can occur at higher concentrations. [2] Appropriate viability controls should be included, especially in prolonged exposure experiments.
The following diagram illustrates the mechanism of GSK-3 inhibition by this compound and its downstream effects on key signaling pathways:
This compound represents a valuable research tool and promising therapeutic candidate due to its exceptional potency and selectivity for GSK-3 inhibition. The protocols outlined in this document provide robust methodologies for investigating this compound's effects in both biochemical and cellular contexts. As research continues to elucidate the broad therapeutic potential of GSK-3 inhibition across neurodegenerative diseases, metabolic disorders, and regenerative medicine applications, standardized assessment methods become increasingly important for comparing results across studies and advancing our understanding of this critical signaling pathway.
When applying these protocols, researchers should carefully consider the specific requirements of their experimental systems and may need to optimize conditions accordingly. The continued development of GSK-3 inhibitors with improved selectivity and drug-like properties will benefit from the standardized approaches described herein, potentially accelerating the translation of basic research findings into clinical applications.
| Cell/Tissue Type | Experimental Context | Effective Concentration Range | Key Wnt Pathway Effects | Primary Experimental Outcomes |
|---|---|---|---|---|
| Human Ameloblastoma (AM) Primary Cells [1] | In vitro drug treatment | 1 - 20 µM (24-hour treatment) | ↑ mRNA/protein of β-catenin, TCF7, LEF1, WNT2B | Enhanced cell proliferation and migration |
| Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-231, SUM159PT) [2] | In vitro drug treatment | 10 µM (24-hour treatment) | Activation of Wnt/β-catenin signaling | Attenuated anti-cancer effects of ADH1A overexpression |
| General Research Application [3] | Standard GSK-3β inhibition | Nanomolar (nM) range (e.g., ~4 nM IC₅₀) | Target-specific Wnt pathway activation | Critical concentration dependency for pathway specificity |
This compound (also known as CHIR-99021) functions as a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) [4]. Its primary mechanism for activating Wnt/β-catenin signaling involves directly inhibiting GSK-3β, which normally phosphorylates β-catenin as part of the "destruction complex" that targets β-catenin for proteasomal degradation [3]. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation and degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus [3]. Within the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby initiating the transcription of Wnt-responsive genes such as TCF7, LEF1, and WNT2B [1].
Below is a standardized protocol based on methodologies from multiple studies, particularly the investigation in ameloblastoma cells [1].
The following diagram illustrates the experimental workflow and the central role of GSK-3β inhibition in activating the Wnt/β-catenin pathway.
This compound is a potent and valuable tool for activating the Wnt/β-catenin signaling pathway in experimental models. The established concentration range of 1 to 20 µM for a 24-hour treatment provides a solid foundation for researchers aiming to investigate Wnt signaling in various biological contexts. The provided protocol offers a comprehensive framework for its application, from cell culture and drug treatment to functional and molecular validation.
Future research should focus on further elucidating the cell-type-specific responses to this compound and optimizing dosing regimens in more complex models, such as 3D organoids and in vivo systems, to better translate these findings into therapeutic development.
This compound (also known as CHIR99021, CT-99021) is a highly selective, ATP-competitive inhibitor of glycogen synthase kinase-3α and β (GSK-3α/β), demonstrating potent inhibition with IC₅₀ values of 10 nM and 6.7 nM, respectively. It exhibits remarkable selectivity (>500-fold) for GSK-3 over other kinases such as CDC2 and ERK2 [1] [2]. Beyond its primary target, this compound functions as a functional Wnt/β-catenin signaling pathway activator and has shown significant potential in neurodegenerative disease research, particularly for Huntington's disease (HD) and Alzheimer's disease (AD) [3] [4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Relevance to Molecular Docking |
|---|---|---|
| Molecular Weight | 464.1 g/mol | Medium-sized molecule suitable for docking |
| Hydrogen Bond Donors | 3 | Critical for protein-ligand interactions |
| Hydrogen Bond Acceptors | 7 | Important for binding affinity |
| Rotatable Bonds | 7 | Impacts conformational flexibility |
| Topological Polar Surface Area | 115.2 Ų | Affects membrane permeability |
| XLogP | 4.16 | Moderate lipophilicity |
| Lipinski's Rule Violations | 0 | Favorable drug-like properties |
Recent research has uncovered that this compound exerts neuroprotective effects in Huntington's disease through ferroptosis-related mechanisms. Ferroptosis represents a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation and mitochondrial dysfunction [3]. Single-nucleus RNA sequencing analysis of HD patient striatum tissues (stages 2-4) revealed that this compound targets distinct pathways in different neuronal populations:
Molecular docking studies have identified several important protein targets for this compound with favorable binding characteristics:
The particularly strong interaction with ALOX5 in microglia suggests this may be a primary mechanism through which this compound enhances mitochondrial function and protects against neuronal loss in HD by targeting ferroptosis-related signaling pathways [3].
Following molecular docking, Molecular Dynamics (MD) simulations provide insights into the stability and dynamic behavior of this compound-GSK-3β complexes:
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations provide quantitative binding affinity estimates:
Table 2: Experimental and Computational Binding Data for GSK-3β Inhibitors
| Compound | Experimental IC₅₀ (nM) | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| This compound | 6.7 (GSK-3β) | -8.7 | ATP-binding site, Lys85, Asp200 |
| Piceid (C12) | N/A | -8.8 | Similar binding mode to this compound |
| 6Eb | 11,020 | -10.5 | Hydrazide-2-oxindole derivative |
| 6Ec | 59,810 | -8.8 | Hydrazide-2-oxindole derivative |
| Bio-acetoxime | 10 | -7.7 | Indirubin derivative |
Objective: Validate computational predictions of this compound binding through experimental kinase activity measurement.
Protocol:
Objective: Confirm functional effects of this compound binding predictions in cellular models.
Protocol:
This compound represents a compelling case study for molecular docking applications in drug discovery, particularly for neurodegenerative diseases. The integration of computational docking with experimental validation provides a robust framework for understanding its mechanism of action and optimizing therapeutic potential. The protocols outlined herein offer researchers comprehensive guidance for studying this compound and similar GSK-3β inhibitors, from initial computational predictions through experimental confirmation.
This compound (CHIR99201) is a highly selective inhibitor of Glycogen synthase kinase 3 (GSK3), a protein critically implicated in cell survival pathways and neurological functions. Beyond its primary mechanism of GSK3 inhibition, this compound also modulates the Wnt signaling pathway through direct induction of β-catenin phosphorylation, positioning it as a valuable compound for both basic research and therapeutic development [1] [2]. The drug has demonstrated neuroprotective effects in various experimental models, particularly through enhancement of mitochondrial function in the striatum of Huntington's disease (HD) animal models, making it a promising candidate for treating neurodegenerative conditions [1].
Single-nucleus RNA sequencing (snRNA-seq) represents a transformative technological advancement that enables researchers to profile gene expression at unprecedented resolution, capturing the transcriptional heterogeneity within complex tissues like the brain. This approach is particularly valuable for studying neurological disorders where specific cell populations may be differentially affected by disease processes or therapeutic interventions. When applied to drug mechanism investigation, snRNA-seq allows researchers to deconvolve cell-type-specific responses to pharmacological treatment, moving beyond bulk tissue analysis to understand how different cellular subtypes contribute to both therapeutic effects and potential adverse responses [1] [2].
The integration of this compound treatment with snRNA-seq analysis provides a powerful framework for understanding cell-type-specific drug effects in complex tissues, offering insights that can guide therapeutic development for neurodegenerative diseases, particularly Huntington's disease where striatal vulnerability is a hallmark feature [1] [2].
The following diagram illustrates the comprehensive workflow for conducting single-nucleus RNA sequencing analysis of this compound effects in Huntington's disease research:
Human biospecimen acquisition: Post-mortem striatal tissues should be collected from Huntington's disease patients across disease stages (Grades 2-4) and matched controls, with appropriate ethical approvals and informed consent. Tissues must be rapidly frozen in liquid nitrogen and stored at -80°C until processing [1] [2]. The striatal region, particularly the caudate nucleus and putamen (CPu), represents the primary area of neurodegeneration in HD and should be prioritized for analysis [1].
Nuclei isolation protocol:
snRNA-seq library construction: Employ commercial platforms such as 10x Genomics Chromium following manufacturer's protocols. Key steps include:
Sequencing parameters: Sequence libraries on Illumina platforms (NovaSeq 6000) with recommended configuration:
Table 1: Quality Control Parameters for snRNA-seq Data
| Parameter | Threshold Value | Action if Threshold Not Met |
|---|---|---|
| Reads per Nucleus | >50,000 | Exclude nuclei with <20,000 reads |
| Genes per Nucleus | >500 | Filter out nuclei with <200 genes |
| Mitochondrial Read Percentage | <10% | Exclude nuclei with >20% mtDNA reads |
| Doublet Detection | <5% per sample | Remove predicted doublets using Scrublet |
| Sample Integration | Batch effect correction | Apply Harmony/Seurat CCA integration |
Cell clustering and annotation:
Differential expression analysis:
Drug target identification:
Pathway enrichment analysis:
Application of the aforementioned protocols to HD post-mortem striatal tissue revealed striking cell-type-specific mechanisms of this compound action:
Table 2: Cell-Type-Specific this compound Effects in Huntington's Disease
| Cell Type | Key Affected Pathways | Primary Molecular Targets | Biological Consequences |
|---|---|---|---|
| dSPNs | Th17 cell differentiation | PARP1, HIF1A | Modulation of inflammatory response |
| iSPNs | Neurotrophin signaling, FoxO pathway, ROS pathway | PARP1, HIF1A | Enhanced neuronal survival, reduced oxidative stress |
| Microglia | Th17 cell differentiation, FoxO signaling | ALOX5, HIF1A | Regulation of neuroinflammation, ferroptosis modulation |
| Astrocytes | Lipid metabolism, oxidative stress response | SCD, AR | Reduction in lipid peroxidation, metabolic support |
Neuronal subpopulations: The analysis revealed differential responses between direct and indirect pathway spiny projection neurons, with this compound exerting distinct pathway modulations in each population. In iSPNs, the drug particularly influenced reactive oxygen species pathway genes, suggesting a mechanism for its documented effects on mitochondrial function [1] [2].
Glial cells: Microglial populations showed prominent engagement of ferroptosis-related pathways, specifically through regulation of ALOX5 (arachidonate 5-lipoxygenase), a key enzyme in lipid peroxidation. This finding provides mechanistic insight into how this compound might protect against iron-dependent cell death in HD [1].
The integration of ferroptosis-related genes with this compound targets yielded particularly significant insights:
Ferroptosis signature: A core set of 36 ferroptosis-related genes showed significant alteration in HD striatum and responsiveness to this compound treatment patterns, with particularly strong effects in microglial populations [1].
Central pathway identification: KEGG analysis revealed that this compound may enhance mitochondrial function and protect against neuronal loss by targeting ferroptosis-related signaling pathways, particularly those mediated by ALOX5 in microglia [1] [2].
Therapeutic implications: The findings position this compound as a potential ferroptosis modulator in neurodegenerative conditions, suggesting novel therapeutic applications for this compound beyond its originally identified mechanisms [1].
Differential expression framework:
Pathway activity quantification: Use specialized algorithms such as PROGENy or DoRothEA to infer pathway activity from gene expression data, with emphasis on Wnt signaling, mitochondrial function, and cell death pathways.
In vitro ferroptosis assays:
ALOX5 inhibition studies: Employ selective ALOX5 inhibitors (e.g., zileuton) to test whether ALOX5 blockade phenocopies this compound effects on ferroptosis markers in microglial cultures.
Western blot analysis: Confirm modulation of predicted targets including:
Spatial validation: Utilize RNAscope or multiplexed immunofluorescence on tissue sections to validate cell-type-specific expression changes predicted by snRNA-seq.
Table 3: Troubleshooting Guide for this compound snRNA-seq Studies
| Challenge | Potential Causes | Solutions |
|---|---|---|
| Low nuclei yield from frozen tissue | Incomplete homogenization, excessive degradation | Optimize homogenization time; use Dounce homogenizer; include RNase inhibitors |
| High mitochondrial reads | Nuclear envelope damage, tissue quality issues | Optimize lysis conditions; implement sucrose gradient purification; increase FANS stringency |
| Underrepresented cell populations | Sampling bias, dissociation-induced loss | Increase input material; use combinatorial indexing approaches; validate with orthogonal methods |
| Weak drug signature | Suboptimal dosing, timing of collection | Conduct pharmacokinetic studies to optimize dosing regimen; perform time-course experiments |
| Batch effects masking biological signals | Technical variability across samples | Implement sample multiplexing; apply robust batch correction algorithms; increase replicates |
Cell-type resolution limitations: While snRNA-seq provides unprecedented resolution, rare cell populations (<1% of total) may remain undersampled. Consider targeted enrichment approaches or population-level validation for minor cell types of interest.
Transcriptional vs. functional effects: Remember that snRNA-seq captures transcriptional states but not necessarily functional outcomes. Always complement with functional assays to validate predicted biological effects.
Temporal dynamics: The snapshot nature of snRNA-seq may miss evolving drug responses. When possible, incorporate multiple time points or consider complementary live-cell imaging approaches.
The integration of single-nucleus RNA sequencing with this compound treatment represents a powerful approach for deconvoluting cell-type-specific drug mechanisms in complex tissues like the brain. The protocols outlined here have revealed previously unappreciated effects of this compound on ferroptosis pathways, particularly in microglial populations, providing new insights into its potential therapeutic applications in Huntington's disease and possibly other neurodegenerative conditions characterized by iron dysregulation and oxidative stress.
Future applications of this approach could include:
The methodological framework presented here provides a robust foundation for these advanced applications, enabling researchers to maximize insights from precious drug-treated tissue samples.
The table below summarizes the key inhibitory data and selectivity profile of this compound:
| Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
|---|---|---|---|
| GSK-3α | 10 [1] [2] [3] | - | >500-fold selectivity over CDC2, ERK2, and other kinases [1] [4]. |
| GSK-3β | 6.7 [1] [2] [3] | 9.8 [1] [3] | 350-fold selectivity over cyclin-dependent kinases (CDKs) [5] [6]. |
| cdc2 (CDK1) | 8800 [3] | - | Used as a reference for selectivity assessment. |
Here are detailed methodologies for key experiments used to characterize this compound.
This protocol determines the IC50 values of this compound against purified GSK-3 enzymes [3].
This protocol assesses the effect of this compound on embryonic stem cell viability [3].
This protocol evaluates the glucose-lowering effects of this compound in a diabetic rat model [1] [3].
This compound inhibits GSK-3 by competitively binding to its ATP-binding site [1] [3]. GSK-3 is a constitutively active kinase that phosphorylates and promotes the degradation of β-catenin, a key transcriptional co-activator. By inhibiting GSK-3, this compound stabilizes β-catenin, allowing its translocation to the nucleus where it activates the transcription of Wnt-target genes [4] [7]. This pathway is crucial for stem cell maintenance, self-renewal, and cell fate determination.
The following diagram illustrates the core mechanism and key experimental outcomes of this compound action:
Laduviglusib (CHIR-99021) is a potent, selective, and orally bioavailable inhibitor of Glycogen Synthase Kinase 3 (GSK-3) [1] [2] [3]. It acts as an ATP-competitive inhibitor, showing high specificity for both GSK-3α (IC₅₀ = 10 nM) and GSK-3β (IC₅₀ = 6.7 nM) isoforms [1] [2] [3]. Its primary mechanism in diabetes research involves the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to drive the expression of target genes [4]. This pathway is crucial for metabolic regulation. Furthermore, this compound has also been reported to promote autophagy, which may play a supporting role in its cellular effects [3] [4].
The table below summarizes its core pharmacological characteristics:
| Attribute | Detail |
|---|---|
| Targets | GSK-3α (IC₅₀ = 10 nM), GSK-3β (IC₅₀ = 6.7 nM) [1] [2] [3] |
| Primary Mechanism | Inhibition of GSK-3, leading to activation of Wnt/β-catenin signaling [1] [4] |
| Selectivity | >500-fold selective for GSK-3 over CDC2, ERK2, and other protein kinases [1] [3] |
| Additional Effects | Promotes autophagy; enhances self-renewal of embryonic stem cells [1] [3] [4] |
The Zucker Diabetic Fatty (ZDF) rat is a well-established model for studying type 2 diabetes and evaluating anti-diabetic drugs [5] [6]. Research demonstrates that this compound is effective in improving glycemic control in this model when administered orally.
Key findings from in vivo studies include:
The following diagram illustrates the signaling pathway activated by this compound and its metabolic consequences in a target cell, such as a hepatocyte or adipocyte:
This protocol outlines the key steps for evaluating the acute glucose-lowering effects of this compound in ZDF rats, based on data from the search results [1].
The following workflow diagram provides a visual summary of the experimental timeline:
The table below consolidates the key quantitative findings on this compound's efficacy in ZDF rats and its potency in cellular assays.
| Model/Assay | Treatment | Key Result / IC₅₀ / EC₅₀ | Citation |
|---|---|---|---|
| ZDF Rat (In Vivo) | Single oral dose, 30 mg/kg | Max plasma glucose reduction: ~150 mg/dL at 3-4 hrs | [1] |
| ZDF Rat (OGTT) | Oral dose, 16 mg/kg, 1 hr before challenge | Plasma glucose reduced by 14% | [1] |
| ZDF Rat (OGTT) | Oral dose, 48 mg/kg, 1 hr before challenge | Plasma glucose reduced by 33% | [1] |
| Cell-Free Assay | Enzymatic inhibition | GSK-3α IC₅₀ = 10 nM; GSK-3β IC₅₀ = 6.7 nM | [1] [2] [3] |
| CHO-IR Cells | Glycogen synthase activation | EC₅₀ = 0.13 - 0.76 µM | [1] [3] |
Huntington's disease (HD) is a dominantly inherited neurodegenerative disorder characterized by extensive neuronal loss and glial dysfunction in the striatum, leading to abnormal movements and cognitive decline. Despite well-established pathogenetic mechanisms involving CAG repeat expansion in the HTT gene, the development of disease-modifying pharmacological therapies for HD remains a formidable challenge [1] [2]. Ferroptosis has recently emerged as a crucial mechanism in HD pathology, defined as an iron-dependent form of regulated cell death driven by lethal lipid peroxidation and mitochondrial dysfunction [1] [2] [3]. Key features of ferroptosis include glutathione depletion, lipid peroxide accumulation, and increased reactive oxygen species (ROS) – all observed in HD models and patient tissues [1].
This compound (also known as CHIR99201) is a highly selective glycogen synthase kinase 3 (GSK3) inhibitor that has demonstrated neuroprotective effects in HD models through enhancement of mitochondrial function in the striatum [1] [4]. Beyond its known actions on the CAST-calpain-Drp1 signaling axis, recent evidence suggests this compound's benefits may be mediated through modulation of ferroptosis pathways, though the precise mechanisms remained unexplored until recently [1]. This application note synthesizes cutting-edge research findings and provides detailed protocols for investigating this compound's ferroptosis-related mechanisms in HD models, enabling researchers to build upon these discoveries for therapeutic development.
Advanced single-nucleus RNA sequencing (snRNA-seq) analyses reveal that this compound exerts distinct regulatory effects across different cell types within the HD striatum, particularly impacting direct pathway striatal projection neurons (dSPNs), indirect pathway striatal projection neurons (iSPNs), and glial cells [1] [2]. The drug's modulation of ferroptosis-related mechanisms demonstrates remarkable cellular specificity, suggesting tailored therapeutic effects on vulnerable populations:
Molecular docking studies have identified high-affinity binding between this compound and several proteins central to ferroptosis regulation in HD [1] [2] [3]. These interactions represent likely molecular mechanisms through which the drug exerts its neuroprotective effects:
Table 1: Key Protein Targets of this compound in HD Ferroptosis Pathways
| Target Protein | Associated Cell Types | Known Functions in Ferroptosis | Binding Affinity with this compound |
|---|---|---|---|
| PARP1 | dSPNs, iSPNs | DNA repair, cell death regulation | Favorable binding confirmed [1] |
| ALOX5 | Microglia | Lipid peroxidation, leukotriene synthesis | Strong binding, key mediator [1] [4] |
| SCD | Astrocytes | Lipid desaturation, membrane integrity | Favorable binding confirmed [1] |
| HIF1A | dSPNs, iSPNs, Microglia | Hypoxia response, iron metabolism regulation | Favorable binding confirmed [1] |
The diagram below illustrates the core ferroptosis pathway and this compound's potential sites of intervention:
Figure 1. This compound's multi-target engagement in ferroptosis pathways. The diagram illustrates key molecular targets through which this compound may inhibit ferroptosis, including ALOX5 inhibition, GPX4 activity preservation, and mitochondrial function enhancement, ultimately reducing lethal lipid peroxide accumulation.
Protocol 1: Cell-Type-Specific Gene Expression Profiling
Purpose: To identify differentially expressed genes (DEGs) across distinct cell types in HD striatum and assess this compound's modulation of ferroptosis-related pathways [1] [2].
Materials and Reagents:
Procedure:
Data Acquisition and Preprocessing:
Cell Type Identification and Clustering:
Differential Expression Analysis:
Validation Experiments:
Protocol 2: Computational Prediction of this compound-Protein Interactions
Purpose: To predict binding affinities and interaction modes between this compound and ferroptosis-related protein targets [1] [2].
Materials and Software:
Procedure:
Ligand and Protein Preparation:
Binding Site Identification and Grid Generation:
Molecular Docking Simulations:
Interaction Analysis:
Protocol 3: Assessing Ferroptosis Markers in Cellular Models
Purpose: To experimentally validate this compound's effects on ferroptosis hallmarks in HD cellular models [1] [5].
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Lipid Peroxidation Measurement:
Intracellular Iron Quantification:
GSH/GSSG Ratio Determination:
Cell Viability Assessment:
The following workflow diagram illustrates the integrated experimental approach:
Figure 2. Integrated workflow for investigating this compound's ferroptosis-related mechanisms. The protocol combines computational approaches (snRNA-seq analysis, molecular docking) with experimental validation to identify and confirm drug targets and functional effects.
KEGG and Gene Ontology analyses of this compound's effects reveal cell-type-specific pathway modulation in HD striatum [1] [2] [4]. The following table summarizes key enriched pathways across different neural cell types:
Table 2: Cell-Type-Specific Pathway Enrichment of this compound Targets in HD
| Cell Type | Enriched KEGG Pathways | Associated Ferroptosis Processes | Key Genes Identified |
|---|---|---|---|
| dSPNs | Th17 cell differentiation | Inflammatory signaling, oxidative stress | STAT3, IL17A, TGFB1 |
| iSPNs | Neurotrophin signaling, FoxO signaling, ROS pathway | Antioxidant defense, cell survival | NTRK2, FOXO3, SOD2 |
| Microglia | Th17 cell differentiation, FoxO signaling | Lipid peroxidation, iron metabolism | ALOX5, IL17RA, FOXO1 |
| Astrocytes | Lipid metabolism, Hypoxia response | Lipid peroxidation, oxidative stress | SCD, HIF1A, FADS2 |
The Th17 cell differentiation pathway enrichment in dSPNs and microglia suggests this compound may modulate neuroinflammatory components of ferroptosis, while FoxO signaling involvement in iSPNs and microglia indicates potential enhancement of cellular stress resistance [1] [4]. The specific association of ALOX5 with microglial ferroptosis is particularly significant, as this lipoxygenase enzyme directly catalyzes lipid peroxidation – a core event in ferroptosis execution [1].
Computational docking studies provide structural insights into this compound's potential interactions with key ferroptosis regulators [1] [2]. The favorable binding profiles support a multi-target mechanism of action:
ALOX5 binding: this compound shows strong predicted binding to the catalytic domain of arachidonate 5-lipoxygenase, potentially inhibiting its ability to generate lipid hydroperoxides [1] [4]. This interaction is particularly relevant in microglia, where ALOX5-mediated ferroptosis contributes to HD pathology.
HIF1A engagement: The predicted binding to hypoxia-inducible factor 1-alpha suggests this compound may stabilize HIF1A signaling, potentially enhancing cellular adaptation to oxidative stress and iron toxicity in multiple cell types [1] [2].
PARP1 interaction: The favorable binding to poly(ADP-ribose) polymerase 1 indicates potential modulation of DNA damage response pathways interconnected with ferroptosis regulation in both dSPNs and iSPNs [1].
SCD targeting: Interaction with stearoyl-CoA desaturase suggests this compound may influence membrane lipid composition and fluidity, potentially altering susceptibility to lipid peroxidation in astrocytes [1] [2].
The integrated research findings presented in this application note position This compound as a promising multi-target therapeutic candidate for Huntington's disease with a novel mechanism of action centered on ferroptosis modulation [1] [4]. The cell-type-specific pathways identified – particularly the strong association between ALOX5-mediated ferroptosis in microglia and HD pathology – provide both explanatory power for the drug's neuroprotective effects and novel targets for future therapeutic development [1].
The experimental protocols detailed herein enable comprehensive investigation of this compound's anti-ferroptotic mechanisms, from computational prediction of target engagement to functional validation in disease-relevant cellular models. Researchers should particularly note the importance of cell-type-specific analyses when studying ferroptosis mechanisms in heterogeneous tissues like the striatum, as evidenced by the distinct pathways operative in different neuronal and glial populations [1] [2].
For drug development professionals, these findings suggest that combination therapies targeting both this compound's known mechanisms on mitochondrial function (via CAST-calpain-Drp1 axis) and its newly identified ferroptosis-related pathways may yield enhanced efficacy. The strong computational evidence for this compound's binding to ALOX5, HIF1A, PARP1, and SCD provides rational targets for structure-activity relationship studies to optimize this multi-target engagement profile [1] [2].
As the field advances, key unanswered questions remain regarding the translational potential of these findings, including optimal dosing for ferroptosis inhibition in neural tissues and potential differential effects across disease stages. Nevertheless, the mechanistic insights and methodological approaches presented here provide a solid foundation for developing this compound as a potentially disease-modifying therapy for Huntington's disease through modulation of ferroptosis pathways.
1. Core Mechanism of Action Laduviglusib (also known as CHIR99201) is a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [1]. In the context of Huntington's disease, its neuroprotective effects are attributed to two primary, interconnected mechanisms:
2. Cell-Type-Specific Targets in the HD Striatum A 2024 genomic study leveraged single-nucleus RNA sequencing data from post-mortem striatal tissues of HD patients (Grades 2-4) to identify cell-type-specific targets of this compound. The findings revealed distinct pathways and molecular targets across different neural cells [3] [4].
The table below summarizes the key findings from the genomic analysis, highlighting the cell-type-specific effects and molecular targets of this compound in the Huntington's disease striatum [3] [4].
| Cell Type | Affected Signaling Pathways (KEGG/GO Analysis) | Key Molecular Targets (Molecular Docking) |
|---|---|---|
| Direct Pathway Striatal Projection Neurons (dSPNs) | Th17 cell differentiation pathway [3] [4] | PARP1, HIF1A [3] [4] |
| Indirect Pathway Striatal Projection Neurons (iSPNs) | Neurotrophin signaling pathway, FoxO signaling pathway, reactive oxygen species pathway [3] [4] | PARP1, HIF1A [3] [4] |
| Microglia | Th17 cell differentiation, FoxO signaling pathway [3] [4] | ALOX5, HIF1A [3] [4] |
| Astrocytes | Not specified in detail [3] [4] | SCD, AR [3] [4] |
3. Proposed Signaling Pathway in HD The following diagram synthesizes the proposed mechanism by which this compound exerts neuroprotective effects in Huntington's disease, integrating GSK-3β inhibition with its newly identified role in counteracting ferroptosis.
This protocol outlines the key steps for investigating the efficacy and mechanism of this compound in cellular models of Huntington's disease, with a focus on ferroptosis-related outcomes.
1. Reagent Preparation
2. Cell Culture and HD Model Induction
3. Drug Treatment
4. Functional and Biochemical Assays The table below outlines key assays for evaluating the effects of this compound, focusing on cell viability, ferroptosis markers, and mitochondrial health.
| Assay Category | Specific Assay | Key Parameters Measured | Protocol Notes |
|---|---|---|---|
| Cell Viability | CCK-8 or MTT Assay | Metabolic activity; confirm protection against mHTT-induced death [3]. | Perform at 24h and 48h. |
| Ferroptosis Markers | C11-BODIPY⁵⁸¹/⁵⁹¹ Probe (Flow Cytometry) | Lipid peroxidation levels; expect reduction with this compound [3] [4]. | Incubate with probe for 30 min before analysis. |
| Iron Assay Kit (Colorimetric) | Total intracellular iron content [3]. | Use cell lysates. | |
| Mitochondrial Function | JC-1 or TMRM Staining (Flow Cytometry) | Mitochondrial membrane potential (ΔΨm); expect stabilization [3] [4]. | A collapse in ΔΨm indicates dysfunction. |
| Oxidative Stress | DCFH-DA Probe (Fluorescence) | General cellular ROS levels [3]. | |
| Gene Expression | qRT-PCR / RNA-Seq | Expression of ferroptosis (ALOX5, SCD) & pathway genes (HIF1A) [3] [4]. | Snap-freeze cells for RNA extraction. |
5. Data Analysis
The table below summarizes the key handling information for Laduviglusib free base. Salt forms (e.g., HCl) have different solubility profiles and are recommended for aqueous applications [1] [2] [3].
| Property | Specification | Source / Context |
|---|---|---|
| Solubility in DMSO | >10 mM to 20 mM [4] [5] [3] | A stock solution at 10 mM is commonly used and stable for months [6] [4]. |
| Quantitative Solubility | ≥23.27 mg/mL [4] | This is specific to the free base form. |
| Primary Storage | Solid: Store at -20°C [4] [3] | Standard for long-term stability of small molecules. |
| Solution Storage | Store at -20°C; use same day if possible [3] | For extended storage, aliquot and freeze. Avoid freeze-thaw cycles. |
Here are detailed methodologies for common procedures involving this compound.
This compound is widely used with PD0325901 (a MEK inhibitor) as part of the "2i" combination to promote self-renewal and maintain pluripotency in mouse embryonic stem cells (mESCs) [1] [2] [3].
This section addresses common issues you might encounter.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in Stock Solution | Solution is cold; Storage time too long; Saturation | Warm solution to room temperature and vortex. If precipitate persists, briefly warm in a 37°C water bath. Prepare fresh stock if needed [3]. |
| Inconsistent Cell Culture Results | Degraded compound; Incorrect dilution | Use a freshly thawed aliquot. When diluting from stock, ensure rapid and thorough mixing into the aqueous medium to avoid local precipitation. |
| Need for Aqueous Solution | DMSO toxicity in sensitive assays | Use a water-soluble salt form, such as This compound trihydrochloride or monohydrochloride [1] [5] [3]. |
The following diagram visualizes the key experimental workflow for using this compound in a stem cell culture context, integrating the information above.
The table below summarizes effective concentration ranges for this compound from recent studies.
| Cell Type / Application | Recommended Concentration | Treatment Duration | Key Findings / Purpose | Citation |
|---|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) Primary Cells | Used in combination with MLN4924 (NEDD8 inhibitor) | 24-72 hours | Synergistic induction of cell death; reduction in BCL2 mRNA levels. [1] | |
| Embryonic Stem Cells (mESCs) | ~3 µM (often used with other factors) | Varies by protocol (days) | Enhances self-renewal; activates Wnt/β-catenin signaling. [2] | |
| Embryonic Stem Cell-Derived Cardiomyocyte Differentiation | Part of a sequential protocol | Multiple days | Used with other small molecules (e.g., IWP-2) for efficient cardiac differentiation. [3] | |
| Embryonic Stem Cells (ES-D3) - Cytotoxicity | IC50 = 4.9 µM | Not specified | Reduces cell viability in a dose-dependent manner. [2] | |
| General In Vitro Kinase Assay | IC50 for GSK-3β = 6.7 nM; for GSK-3α = 10 nM | N/A | Potent and selective inhibition of GSK-3 isoforms. [2] |
Understanding how this compound works is key to troubleshooting your results. The following diagram illustrates its primary mechanism and context-dependent outcomes.
As shown, this compound's inhibition of GSK-3 can lead to different functional outcomes based on the cellular context. For instance, in CLL cells, it does not activate the pro-survival NF-κB pathway as might be expected but can instead work synergistically with other agents to reduce viability. [1]
Here are answers to specific technical questions you might encounter.
Problem 1: My primary CLL cells are not showing reduced viability with this compound treatment. What could be wrong?
Problem 2: I am using this compound for stem cell differentiation, but my efficiency is low or inconsistent.
Problem 3: I'm observing unexpected pathway activation or inhibition in my cancer cell model.
To summarize the optimization process:
| Strategy | Key Experimental Findings | Recommended Parameters & Notes |
|---|---|---|
| Concentration Optimization | IC50 of 4.9 µM in mouse ES-D3 cells; 24.7% viability reduction at 2.5 µM, 69.2% at 10 µM [1]. | Start with low concentrations (e.g., 3-5 µM). Titrate to find the minimum effective dose for your specific cell line and application [2] [1] [3]. |
| Short-Term/Pulsed Exposure | Used for 36-40 hours for mesoderm induction in cardiac organoid differentiation [3]. | Limit continuous exposure. Use pulsed treatment (e.g., 1-2 days) to activate signaling pathways without sustained stress. |
| ROCK Inhibitor Co-treatment | Critical for preventing anoikis and supporting cell survival after thawing and passaging, especially in the first 24 hours [3]. | Use 10 µM Y-27632 during seeding after passaging or thawing to improve plating efficiency and cell survival [3]. |
| Antioxidant Supplementation | Cerium oxide nanozymes (CeONZs) protect hESCs and cardiomyocytes from oxidative stress, improving viability without affecting pluripotency [4]. | Incorporate antioxidants like CeONZs into the culture medium to mitigate oxidative stress, a common contributor to cytotoxicity. |
The following diagram outlines a systematic workflow to optimize this compound use in your experiments, helping to balance efficacy with minimized cytotoxicity.
This protocol provides a methodology for establishing a cytotoxicity baseline, which is the first step in the optimization workflow.
Objective: To determine the maximum tolerated concentration of this compound for your specific embryonic stem cell line.
Materials:
Methodology:
What is the typical working concentration range for this compound in stem cell cultures? While the effective dose depends on the application, studies frequently use concentrations between 3 µM and 5 µM for preconditioning mesenchymal stem cells or directing stem cell differentiation [2] [3]. Concentrations at 7.5-10 µM show significantly higher cytotoxicity [1].
Besides viability assays, how else can I confirm that the reduced cytotoxicity strategy is working? You can assess the success of your optimization by confirming that the desired biological effect of this compound is still achieved. This can be done by:
Why is a ROCK inhibitor specifically recommended? The ROCK inhibitor Y-27632 reduces apoptosis (anoikis) that occurs when stem cells are dissociated into single cells or small clusters, such as during passaging or when forming aggregates for differentiation. It is considered critical for improving cell survival during these stressful procedures [3].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Laduviglusib for GSK-3, CDC2, and ERK2, which form the basis for calculating its selectivity.
| Kinase Target | IC₅₀ Value | Selectivity Fold (vs. GSK-3β) |
|---|---|---|
| GSK-3β | 6.7 nM [1] [2] | (Baseline) |
| GSK-3α | 10 nM [1] [2] | (Baseline) |
| CDC2 (CDK1) | 8800 nM [1] [2] | >1,300-fold |
| ERK2 | ~10,000-14,000 nM [3] | >500-fold [4] [5] [3] |
This high degree of selectivity is crucial for interpreting experimental results, as it significantly reduces the potential for off-target effects that could complicate data analysis.
This compound inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin. This acts as a potent functional activator of the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates this mechanism and its downstream effects on cell fate.
This activation influences critical cellular processes such as enhancing embryonic stem cell self-renewal and inhibiting adipogenesis (fat cell formation) [1] [2]. The pathway is also a key mediator in studying its neuroprotective effects [6] [7].
Here are core methodologies for assessing this compound's activity and selectivity in your experiments.
This biochemical assay directly measures the compound's potency against purified kinases [2] [8].
This cell-based assay confirms that this compound engages its target and activates the downstream pathway in a live cellular environment [1] [2].
Q1: What is the typical working concentration range for this compound in cell culture? A: For modulating the Wnt/β-catenin pathway (e.g., in stem cell maintenance), a concentration of 3 μM is commonly used [1] [2]. However, always perform a dose-response curve for your specific cell type and assay, as cytotoxicity can occur at concentrations ≥ 5 μM [1].
Q2: How should I prepare and store stock solutions of this compound? A:
Q3: The effect of this compound in my experiment is not as expected. What could be the reason? A: Consider these factors:
Laduviglusib (also known as CHIR-99021) is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The table below summarizes its core characteristics [1] [2] [3].
| Property | Description |
|---|---|
| Primary Target | GSK-3α and GSK-3β [2] [3] |
| Inhibition (IC₅₀) | 10 nM (GSK-3α) / 6.7 nM (GSK-3β) [3] |
| Selectivity | >500-fold selective for GSK-3 over Cdc2 and ERK2 [3] |
| Functional Role | Activates Wnt/β-catenin signaling pathway [2] [4] |
This mechanism is implicated in its potential neuroprotective effects, which in the context of Huntington's disease, may involve targeting ferroptosis-related signaling pathways, particularly through ALOX5 in microglia, to enhance mitochondrial function and protect against neuronal loss [1] [4].
A recent study has identified a significant and specific risk associated with this compound administration, which is crucial for your troubleshooting and experimental design.
| Finding | Details | Relevance for In Vivo Studies |
|---|---|---|
| Dopamine Depletion | A single dose of CHIR99021 (5 mg/kg, i.p.) in rats caused a dramatic reduction in striatal dopamine (DA) and its metabolite DOPAC [5]. | Suggests the drug may have severe, off-target neurological effects; monitoring motor function and dopamine-related biomarkers is essential. |
The following diagram illustrates this key safety finding and the drug's primary mechanism:
Given the limited specific data, here are practical steps to develop your own troubleshooting guide:
This compound pharmacokinetics," "CHIR99021 formulation in vivo," or "CHIR99021 administration solubility," to find more technical papers.
The table below summarizes the key stability and handling information available from supplier data and research protocols.
| Aspect | Key Parameters | Recommendation / Reported Data |
|---|---|---|
| Solid Form | Storage | Store at -20°C for up to 3 years [1]. |
| Stock Solution (in DMSO) | Storage & Stability | • Long-term: Store aliquots at -20°C for up to one year [2]. • Short-term: Thawed aliquots are stable at 4°C for up to three weeks [2]. | | Reconstitution | Solubility in DMSO | 105 mg/mL (225.64 mM); sonication is recommended [1]. | | Working Solution | Stability | The stability of diluted working solutions in aqueous buffers is not specified and should be determined empirically. |
Since data on buffer stability is lacking, here is a proposed experimental methodology you can adopt to determine the stability of Laduviglusib under your specific conditions.
Q1: For how long can I use a freshly prepared this compound working solution in my cell culture assay? There is no definitive data. As a best practice, it is highly recommended to prepare the working solution fresh for each experiment. If you must store a diluted solution, conduct your own stability testing using the workflow above, as stability can be influenced by buffer composition, pH, and temperature.
Q2: I have an old aliquot of this compound in DMSO. How can I verify it is still potent? You can check for visible signs of precipitation or discoloration. For a functional verification, you can perform a dose-response assay in a relevant cell-based system. A common method is to treat cells known to be responsive to Wnt/β-catenin activation (e.g., HEK293T with a TOPFlash reporter plasmid) and measure the expected biological output. A right-shift in the dose-response curve or a decrease in maximum efficacy compared to a fresh standard would indicate a loss of potency [1].
Q3: Does freeze-thaw cycling affect the stability of my DMSO stock? While the sources do not specify the number of freeze-thaw cycles, the recommendation to store single-use aliquots at -20°C strongly implies that repeated freezing and thawing can lead to degradation [2]. To preserve stability, avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
This compound (CHIR99021) is a highly selective ATP-competitive inhibitor of glycogen synthase kinase-3α and β (GSK-3α/β) that has emerged as a valuable research tool in regenerative medicine and neuroscience. While its primary mechanism involves potent GSK-3 inhibition (pIC₅₀ 8.2 for GSK-3β and 8.0 for GSK-3α), researchers should be aware of several significant off-target effects that can substantially impact experimental outcomes, particularly in neurological and dopamine-related systems. The compound also exhibits weaker inhibition of cyclin-dependent kinase 1 (CDK1; pIC₅₀ 5.1) and minimal activity against MAPK1 (pIC₅₀ <5.0) [1].
The most well-characterized off-target effects include:
These off-target activities present both challenges and opportunities for researchers, requiring careful experimental design and appropriate controls to ensure valid interpretation of results [2] [3].
Table: Comprehensive Overview of this compound's Effects on Dopamine Systems
| Experimental Observation | Measured Effect | Proposed Mechanism | Control Compounds to Use |
|---|---|---|---|
| Dopamine synthesis inhibition | Complete abrogation of DA synthesis & accumulation | Direct or indirect TH inhibition; Reduced TH phosphorylation at Ser19 | SB216763, Lithium ion |
| L-DOPA accumulation | Decreased in presence of DOPA decarboxylase inhibitor | Tyrosine hydroxylase inhibition | NSD-1015 |
| Dopamine metabolization | Increased DOPAC/DA ratio | Enhanced dopamine turnover | Tetrabenazine (comparison) |
| Vesicular incorporation | Hindered DA incorporation into striatal tissue | VMAT2 interference or functional mimicry | Tetrabenazine |
| TH phosphorylation | Decreased Ser19 phosphorylation (CHIR99021 & SB216763) | GSK-3β independent pathway | Lithium (no effect on pSer19) |
This compound directly interferes with dopamine synthesis through tyrosine hydroxylase (TH) inactivation, the rate-limiting enzyme in dopamine production. This effect was demonstrated in ex vivo experiments with rat brain striatum minces, where this compound—but not other GSK-3 inhibitors like SB216763 or lithium—caused complete abrogation of both dopamine synthesis and accumulation. The specific mechanism involves decreased phosphorylation of TH at Ser19, while phosphorylation at Ser31 and Ser40 remains unaffected. This phosphorylation pattern suggests a unique mechanism distinct from typical GSK-3β inhibition [2].
The dopamine depletion observed with this compound treatment mirrors effects seen with tetrabenazine, a known inhibitor of vesicular monoamine transport. Both compounds produce similar increases in the DOPAC/DA ratio, indicating enhanced dopamine metabolization. However, unlike tetrabenazine, this compound appears to directly impact TH function, representing a dual mechanism of dopamine system disruption that researchers must consider when interpreting results from neuronal differentiation experiments or Parkinson's disease models [2] [4].
Diagram 1: this compound's dual mechanisms showing both intended GSK-3β inhibition and off-target effects that ultimately influence neuronal systems. The paradoxical neuroprotection via ferroptosis modulation occurs despite dopamine depletion effects.
HPLC-Based Dopamine Measurement Protocol:
Western Blot Analysis for TH Phosphorylation:
Table: this compound's Cell-Type-Specific Mechanisms in Huntington's Disease Models
| Cell Type | Primary Signaling Pathways Affected | Key Molecular Targets | Functional Outcomes |
|---|---|---|---|
| Direct Pathway Striatal Projection Neurons (dSPNs) | Th17 cell differentiation | PARP1, HIF1A | Mitochondrial function enhancement |
| Indirect Pathway Striatal Projection Neurons (iSPNs) | FoxO signaling, Neurotrophin signaling, Reactive oxygen species pathway | PARP1, HIF1A | Protection against neuronal loss |
| Microglia | Th17 cell differentiation, FoxO signaling | ALOX5, HIF1A | Reduction of neuroinflammation |
| Astrocytes | Lipid metabolism | SCD, HIF1A | Modulation of ferroptosis susceptibility |
This compound demonstrates neuroprotective effects in Huntington's disease models through modulation of ferroptosis-related mechanisms, particularly in the striatum. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and mitochondrial dysfunction. The neuroprotection arises from this compound's influence on the CAST-calpain-Drp1 signaling axis, which impacts mitochondrial function and reduces vulnerability to ferroptotic cell death [3] [5].
Single-nucleus RNA sequencing analyses from HD patient striatum (stages 2-4) reveal that this compound exerts cell-type-specific effects on distinct neuronal populations. In direct pathway striatal projection neurons (dSPNs), effects primarily associate with Th17 cell differentiation pathways, while in indirect pathway striatal projection neurons (iSPNs), the compound influences Neurotrophin signaling, FoxO signaling, and reactive oxygen species pathways. In microglia—a particularly important target—this compound contributes to HD pathology mitigation through mechanisms related to Th17 cell differentiation and the FoxO signaling pathway [3] [5] [6].
Diagram 2: this compound's neuroprotective mechanism in Huntington's disease models through ferroptosis inhibition, showing key pathways in microglia and the role of ALOX5 inhibition in reducing lipid peroxidation.
Molecular Docking Studies have revealed favorable binding of this compound with several key proteins involved in ferroptosis pathways [3] [5]:
Experimental Protocol for Ferroptosis Assessment:
Strategies to Control for Dopamine-Related Off-Target Effects:
Cell Culture & Differentiation Protocol Optimization:
Context-Dependent Effect Analysis:
Q1: How can I determine if dopamine depletion in my experiment is caused by this compound's off-target effects?
A: To confirm this compound-specific dopamine depletion:
Q2: Are this compound's effects on dopamine systems reversible?
A: Current research doesn't comprehensively address reversibility. However, the mechanisms involved (TH phosphorylation changes, vesicular transport alterations) suggest potential reversibility upon drug withdrawal. Conduct time-course experiments with washout periods to assess recovery in your specific model system [2].
Q3: How can I leverage this compound's ferroptosis modulation while minimizing dopamine system effects?
A: Several strategies can help dissect these pathways:
Q4: What are the key differences between this compound and other GSK-3 inhibitors that I should consider?
A: this compound differs from other GSK-3 inhibitors in several key aspects:
Q5: What concentration range of this compound is appropriate for different experimental applications?
A: Optimal concentrations vary by application:
Always perform dose-response experiments in your specific model system, as optimal concentrations may vary based on cell type, exposure duration, and desired outcomes [3] [7].
The table below summarizes key information about this compound for your research context.
| Property | Description | Relevance to Neuronal Studies |
|---|---|---|
| Primary Target [1] | GSK-3α/β (IC₅₀: 6.7 nM & 10 nM) | Core mechanism for potential neuroprotection. |
| Key Pathway [1] | Wnt/β-catenin signaling activator | Promotes cell survival and health. |
| Reported Neuroprotective Role [2] | Linked to targeting ferroptosis via ALOX5 in microglia; enhances mitochondrial function. | Suggests utility in Huntington's disease (HD) models and other neurodegenerative contexts. |
| Typical In Vitro Concentrations [1] [3] | 1 μM to 20 μM (cell-based assays) | A starting range for experiment design. |
Here are detailed methodologies from recent studies that provide a foundation for designing neuronal treatment regimens.
This 2024 study used post-mortem human striatal samples to investigate the ferroptosis-related mechanism of this compound [2].
A 2024 study on ameloblastoma provides a clear reference for in vitro drug treatment with this compound, which can be adapted for neuronal cell cultures [3].
Based on the gathered evidence, here are critical factors to consider for optimizing treatment in neuronal contexts.
Since the literature lacks definitive time-course data for neuronal studies, here is a logical approach to establish the optimal duration in your system.
To visualize the key signaling pathway and the experimental workflow based on this information, please refer to the diagrams below.
I hope this technical support information provides a solid foundation for your experimental design. The field would greatly benefit from your findings on optimal treatment windows.
The table below summarizes the standard protocol for preparing a 10 mM stock solution of this compound (CHIR-99021), which is commonly used in cardiac differentiation and other cell-based assays [1] [2] [3].
| Parameter | Specification |
|---|---|
| Recommended Solvent | Anhydrous DMSO (Dimethyl sulfoxide) [1] [2] |
| Common Stock Concentration | 10 mM [2] [4] |
| Typical Preparation | Dissolve 5 mg of this compound in 996.4 µL of DMSO to make a 10 mM solution [1] |
| Storage Temperature | -20°C to -80°C [1] |
| Aliquot Size | 20 µL is recommended to avoid repeated freeze-thaw cycles [1] |
| Stability | Up to 1 month at -20°C; up to 1 year at -80°C [1] |
Adhering to the following handling instructions is crucial for maintaining the stability and efficacy of your stock solution.
To provide context for its application, the diagram below illustrates a simplified workflow where this compound is used to differentiate pluripotent stem cells into cardiomyocytes. It shows how the compound acts as a Wnt pathway activator at a specific stage [3].
Here are answers to some frequently asked questions related to the use of this compound in cell-based assays.
Q1: Why is my this compound stock solution precipitating upon dilution into the cell culture medium? This is a common issue. DMSO stocks diluted into aqueous media can precipitate if the final concentration of DMSO is too low or if the compound is not fully soluble. Ensure the final DMSO concentration in your cell culture is kept at a safe level (typically ≤0.1%) and add the stock drop-wise while gently vortexing the medium to mix.
Q2: The biological effect of this compound seems inconsistent between experiments. What could be the cause? Inconsistency can arise from several factors:
Q3: Are there any known compounds that might interfere with assays used to read out this compound's effects? While not specific to this compound, be aware that some compounds can interfere with common assay readouts. For instance, certain dyes and flavonoids can inhibit or quench signals in luciferase-based reporter assays, which might be used in downstream analysis [6]. Always include proper controls.
| Inhibitor Name | Primary Target(s) | Potency (IC50) | Key Selectivity Notes | Primary Research/Therapeutic Context |
|---|
| Laduviglusib (CHIR-99021) [1] [2] | GSK-3α / GSK-3β | GSK-3α: 10 nM GSK-3β: 6.7 nM [2] | >500-fold selectivity for GSK-3 over CDC2, ERK2, and other protein kinases [2]. | Neurodegenerative diseases [3], stem cell self-renewal [2], Wnt pathway activation [1] [2]. | | SAR502250 [4] | GSK-3 | 12 nM (mouse & human) [4] | Described as a potent and selective inhibitor; detailed selectivity profile not provided [4]. | Neuropsychiatric symptoms in Alzheimer's disease models, tau hyperphosphorylation [4]. | | Tideglusib [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Alzheimer's disease, progressive supranuclear palsy (clinical phases) [5]. | | 9-ING-41 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Anticancer drug (under clinical development) [5]. | | LY2090314 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing | | AZD-1080 [5] | GSK-3 | Information missing | Mentioned in a list of clinically relevant GSK-3 inhibitors [5]. | Information missing |
This compound functions as an ATP-competitive inhibitor, binding directly to the ATP-binding site of GSK-3, which allows it to potently and selectively block the enzyme's activity [1]. A key functional consequence of this inhibition is the activation of the Wnt/β-catenin signaling pathway [1] [2]. The following diagram illustrates this central mechanism:
Experimental data supporting this compound's strong binding to GSK-3β comes from molecular docking studies, which show a binding affinity of -8.7 kcal/mol [6]. This indicates a highly stable and favorable interaction between the drug and its target protein.
Commonly cited experimental protocols for evaluating GSK-3 inhibitors like this compound include:
When comparing GSK-3 inhibitors, it is important to note that the available data is often fragmented. The table above is a synthesis from various sources, and a direct, fully standardized comparison of all compounds under identical experimental conditions is not available in the literature I found.
The table below summarizes the key proteins that molecular docking studies indicate this compound can bind to, and their relevance in the context of Huntington's disease (HD) [1] [2] [3].
| Target Protein | Relevant Cell Types in HD Striatum | Postulated Role in this compound's Mechanism |
|---|---|---|
| PARP1 | Direct and Indirect Striatal Projection Neurons (dSPNs & iSPNs) [1] [2] [3] | Contributes to neuroprotective effects, potentially by influencing pathways like Th17 cell differentiation, Neurotrophin signaling, and FoxO signaling [1] [2] [3]. |
| ALOX5 | Microglia [1] [2] [3] | A primary target through which this compound may enhance mitochondrial function and protect against neuronal loss by targeting ferroptosis-related signaling pathways [1] [2] [3]. |
| SCD | Astrocytes [1] [2] [3] | Binding suggests a role in modulating astrocyte function, though the specific protective mechanism is less emphasized than for ALOX5 [1] [2] [3]. |
| HIF1A | dSPNs, iSPNs, and Microglia [1] [2] [3] | Recognized as a binding partner, indicating a potential role in coordinating responses across multiple cell types [1] [2] [3]. |
The identification of these binding partners and their functional implications was not the result of a single experiment, but rather a comprehensive bioinformatics analysis. The following diagram outlines the key steps in this workflow:
Here is a detailed breakdown of the key experimental and computational protocols cited in the study.
The phrase "favorable binding" used in the study typically indicates that the computational model predicted a stable interaction with a good docking score, but it does not equate to experimentally measured binding strength.
For your research, the following steps are recommended:
The table below summarizes the predicted mechanisms and key molecular targets of this compound in major striatal cell types, as identified by bioinformatic analysis [1] [2].
| Cell Type | Affected Signaling Pathways (KEGG/GO Analysis) | Key Molecular Targets (Molecular Docking) |
|---|
| dSPNs (Direct Pathway Striatal Projection Neurons) | • Th17 cell differentiation pathway [1] [2] | • PARP1 • HIF1A [1] [2] | | iSPNs (Indirect Pathway Striatal Projection Neurons) | • Neurotrophin signaling pathway • FoxO signaling pathway • Reactive oxygen species (ROS) pathway [1] [2] | • PARP1 • HIF1A [1] [2] | | Microglia | • Th17 cell differentiation pathway • FoxO signaling pathway [1] [2] | • ALOX5 • HIF1A [1] [2] | | Astrocytes | Information not specified in the pathway analysis summary. | • SCD • AR • HIF1A [1] [2] |
The core findings are based on a defined experimental and analytical workflow. The study proposes that the neuroprotective effects of this compound are linked to the inhibition of a specific form of cell death called ferroptosis, with its action on microglia being particularly significant [1] [2].
The following diagram illustrates the key steps researchers took to identify these cell-type-specific targets and mechanisms.
The study suggests that in microglia, this compound exerts its protective effect by targeting ALOX5, a key enzyme in lipid peroxidation, thereby inhibiting the ferroptosis cell death pathway and mitigating neuropathology in HD [1] [2]. The diagram below synthesizes this proposed mechanism.
For researchers and drug development professionals, this data offers several key insights:
The table below summarizes the primary mechanisms and research status of Laduviglusib and other common neuroprotective approaches.
| Agent / Approach | Primary Mechanism of Action | Key Signaling Pathways Involved | Stage of Research (for mentioned context) | Reported Neuroprotective Effects |
|---|---|---|---|---|
| This compound | Potent & selective GSK-3 inhibitor [1] [2]. Also a Wnt/β-catenin activator [3]. | GSK-3, Wnt/β-catenin, Ferroptosis (via ALOX5, HIF1A) [1] [4], Th17 cell differentiation, FoxO [1] [5] | Preclinical (in vitro & in vivo models) [1] [4] [2] | Enhanced mitochondrial function, reduced neuronal loss, inhibition of oxidative damage & lipid peroxidation, cell survival [1] [2] |
| Glutamate Antagonists | Inhibit NMDA/glutamate receptors to prevent excitotoxicity [6]. | Calcium signaling, neuroinflammation [6] | Approved & Clinical Trials [6] | Reduction of calcium-induced neuronal death [6] |
| Antioxidants | Scavenge reactive oxygen species (ROS) to reduce oxidative stress [6]. | Oxidative stress response pathways [6] | Approved, Clinical Trials & Preclinical [6] | Attenuation of oxidative damage, improved antioxidant enzyme activity [6] [7] |
| Other GSK-3 Inhibitors (e.g., Lithium) | Inhibits GSK-3, upregulates neurotrophins [6]. | GSK-3, neurotrophic pathways [6] | Approved (for other indications) & Clinical Research [6] | Neuroprotection, stimulation of neurogenesis [6] |
Recent studies provide quantitative insights into this compound's effects across different models.
| Experimental Model | Key Findings & Quantitative Data | Reference |
|---|
| Huntington's Disease (HD) (Post-mortem human striatal data & in silico analysis) | • Favorable binding with PARP1, SCD, ALOX5, HIF1A via molecular docking. • Cell-specific pathway modulation: dSPNs: Th17 cell differentiation; iSPNs: FoxO, ROS, Neurotrophin signaling; Microglia: Th17 & FoxO via ALOX5. | [1] [5] [4] | | Ameloblastoma (AM) (In vitro primary cell culture) | • Proliferation: Significant ↑ with 10µM & 20µM this compound (CCK-8 assay). • Migration: Dose-dependent ↑ in wound healing rate. • Gene/Protein Expression: Marked ↑ in TCF7, β-catenin, WNT2B, LEF1 (WB & qPCR). | [3] | | Triple-Negative Breast Cancer (TNBC) (In vitro cell lines) | Used as a Wnt/β-catenin pathway activator (10µM, 24h) to investigate mechanism of ADH1A tumor suppressor. | [8] |
To help in evaluating and replicating these findings, here are the methodologies from key studies.
Study 1: Uncovering Ferroptosis Mechanisms in HD [1] [4]
Study 2: Wnt Pathway Activation in Ameloblastoma [3]
This diagram illustrates the key neuroprotective pathways influenced by this compound, particularly in the context of Huntington's disease, based on the analyzed research.
This compound's unique value proposition lies in its multi-target engagement. Unlike agents focusing on a single pathway, it appears to concurrently modulate GSK-3, Wnt/β-catenin, and key drivers of ferroptosis, presenting a potentially more holistic approach against complex neurodegeneration [1] [4] [2]. Its efficacy in enhancing mitochondrial function and protecting against iron-dependent lipid peroxidation positions it as a promising candidate for diseases like Huntington's where ferroptosis is implicated [1].
A key challenge for clinical translation will be achieving selective GSK-3 inhibition without disrupting other vital cellular functions and ensuring sufficient blood-brain barrier penetration [2]. Given the multifactorial nature of neurodegenerative diseases, its future likely lies in combination therapy with other disease-modifying agents [2].
While not a full validation study, one investigation into this compound's mechanism of action against Huntington's disease included molecular docking. The table below summarizes the reported results:
| Target Protein | Associated Cell Types | Reported Docking Result |
|---|---|---|
| PARP1 | Direct and Indirect Striatal Projection Neurons (dSPNs, iSPNs) | Favorable binding [1] [2] |
| ALOX5 | Microglia | Favorable binding [1] [2] |
| HIF1A | dSPNs, iSPNs, Microglia | Favorable binding [1] [2] |
| SCD | Astrocytes | Favorable binding [1] [2] |
It is important to note that this study used docking as a supporting tool and did not provide detailed quantitative metrics (such as binding affinity scores or RMSD values) that are standard for a comprehensive validation protocol [1] [2].
For a rigorous docking validation study, the following established experimental workflows and metrics are typically used. You can apply this framework to evaluate this compound's docking performance.
The diagram above outlines the key pillars of a docking validation study. Here are the detailed methodologies for each:
This step evaluates a program's ability to reproduce a known experimental binding mode.
This assesses the method's ability to identify true active compounds from a large pool of decoys, which is critical for drug discovery.
This validates whether the docking score can reliably predict binding affinity.
When comparing this compound's docking performance with other GSK-3β inhibitors, the methodological framework is crucial. Here are some key points to consider:
The table below summarizes and compares the mechanisms based on the information available in the search results. This compound's action is distinct as it works upstream by stabilizing an endogenous inhibitor.
| Intervention | Primary Molecular Target | Proposed Mechanism in Calpain-Drp1 Context | Key Supporting Findings |
|---|---|---|---|
| This compound (CHIR99021) | Calpastatin (CAST) protein [1] | Suppresses proteasomal degradation of CAST; increased CAST protein levels inhibit calpain, which subsequently reduces Drp1 activation and mitochondrial fragmentation [1]. | Improved mitochondrial function & cell survival in HD models; reduced neuropathology & behavioral defects in HD mice [1]. |
| Direct Calpain Inhibitors (e.g., Calpeptin, PD150606) | Calpain 1 / Calpain 2 [2] [3] | Directly binds to and inhibits calpain protease activity, preventing cleavage of substrates like Drp1 and calcineurin A [2] [3]. | Prevented DLP1 cleavage in vitro [2]; reduced mitochondrial fission & apoptosis in viral myocarditis models [3]. |
| Direct Drp1 Inhibitor (e.g., Mdivi-1) | Drp1 protein [3] | Directly inhibits Drp1 GTPase activity and its translocation to mitochondria, suppressing excessive mitochondrial fission [3]. | Attenuated mitochondrial dysfunction & cell apoptosis in a viral myocarditis model [3]. |
Here are the detailed methodologies that established the role of this compound and other inhibitors in the calpain-Drp1 pathway.
This protocol is based on a study published in Nature Communications [1].
This protocol is based on a study published in Cell Biology and Toxicology [3].
The following diagram illustrates the core signaling pathway modulated by these interventions, highlighting the distinct points of action for this compound, direct calpain inhibitors, and direct Drp1 inhibitors.
The provided data allows for an objective, mechanism-based comparison rather than a direct performance comparison. Here are the key implications for researchers:
The table below summarizes the key differential effects of Laduviglusib on dSPNs and iSPNs, as identified through bioinformatics analysis of single-nucleus RNA sequencing data from human HD striatum [1] [2].
| Feature | Direct Pathway SPNs (dSPNs) | Indirect Pathway SPNs (iSPNs) |
|---|---|---|
| Primary Associated Pathways | Th17 cell differentiation pathway [1] [2] | Neurotrophin signaling pathway, FoxO signaling pathway, reactive oxygen species pathway [1] [2] |
| Key Molecular Targets | PARP1, HIF1A [1] | PARP1, HIF1A [1] |
| Proposed Neuroprotective Mechanism | Promotion of cell survival [1] | Counteraction of oxidative stress and support of neuronal growth [1] |
The data presented in this guide is primarily derived from a computational study that integrated multiple datasets to predict the mechanisms of this compound. The core methodology is outlined below [1].
The following diagram illustrates the integrated experimental workflow used to identify the cell-type-specific mechanisms of this compound.
The analysis revealed that this compound influences distinct signaling pathways in dSPNs and iSPNs. The diagram below summarizes these pathways and their relation to the neuroprotective effect against ferroptosis.
| Aspect | This compound in Huntington's Disease (HD) Models | This compound in Alzheimer's Disease (AD) Models |
|---|---|---|
| Primary Molecular Target | Glycogen synthase kinase 3 (GSK-3) [1] [2] | Glycogen synthase kinase 3β (GSK-3β) [3] |
| Key Proposed Mechanisms | • Inhibits GSK-3 [1] [2] • Modulates Wnt signaling pathway [1] [2] • Targets ferroptosis via ALOX5 in microglia [1] [2] [4] • Affects Th17 cell differentiation & FoxO signaling [1] [2] [4] | • Inhibits GSK-3β [3] • Reduces Tau protein phosphorylation [3] [5] • Enhances Wnt/β-catenin signaling [3] | | Reported Effects on Pathology | Enhances mitochondrial function; protects against neuronal loss in striatum [1] [2] [4] | Reduces amyloid-beta (Aβ) deposition and Tau hyperphosphorylation [3] | | Model Systems Used | Human post-mortem striatal snRNA-seq data (stages 2-4); HD animal models [1] [2] | STZ-induced AD model in C57BL/6J mice; HT22 mouse hippocampal neuron cell line [3] | | Level of Validation | Proposed mechanism from integrated genomic analysis & molecular docking [1] [2] | Demonstrated efficacy in improving memory and mitigating pathology in animal & cell models [3] |
A 2024 study aimed to uncover the ferroptosis-related mechanisms of this compound in the HD striatum using a computational approach [1] [2].
Evidence for this compound in AD, while established, appears in the context of a 2024 study on a traditional herbal formula, Danggui Shaoyao San (DSS), where this compound was used as a tool to inhibit GSK3β [3].
The following diagram synthesizes the mechanisms of action for this compound discussed in the search results, particularly its role in modulating the GSK-3β signaling pathway and its downstream effects in neurodegenerative disease models.
A direct, head-to-head comparison of its efficacy in both diseases is not available in the searched literature. Future work featuring parallel, standardized preclinical studies in both AD and HD models would be invaluable for a more definitive therapeutic validation.
Acute Toxic;Irritant